molecular formula C21H28ClN3O B6701422 N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B6701422
M. Wt: 373.9 g/mol
InChI Key: MXDBRMPBORJTKH-UHFFFAOYSA-N
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Description

N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a pyrrolidine ring and a dimethylamino group, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O.ClH/c1-24(2)15-16-9-11-17(12-10-16)19-7-4-3-6-18(19)14-23-21(25)20-8-5-13-22-20;/h3-4,6-7,9-12,20,22H,5,8,13-15H2,1-2H3,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDBRMPBORJTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2=CC=CC=C2CNC(=O)C3CCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-[(dimethylamino)methyl]benzaldehyde with 2-phenylpyrrolidine-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an active pharmaceutical ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular function, which may be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide
  • N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrobromide

Uniqueness

N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

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